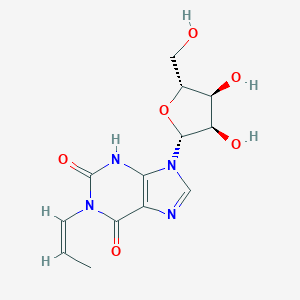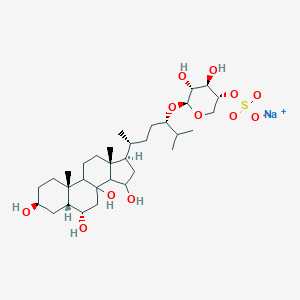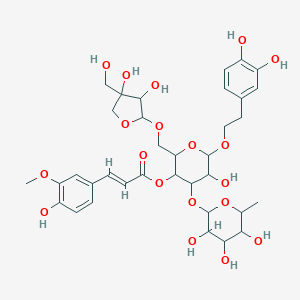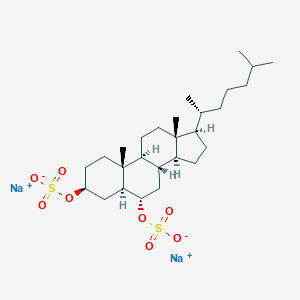
气动霉素 C(0)
描述
Pneumocandin B0, also known as Pneumocandin C(0), is an organic chemical compound with the formula C50H80N8O17, produced by the fungus Glarea lozoyensis . It is a strong antifungal and inhibits the synthesis of β-(1→3)-D-glucan, which is a fundamental component in most cell walls, like the Candida albicans membrane . This compound is used to synthesize caspofungin .
Synthesis Analysis
Pneumocandin B0 is the starting molecule for the first semisynthetic echinocandin antifungal drug, caspofungin . In the wild-type strain, pneumocandin B0 is a minor fermentation product, and its industrial production was achieved by a combination of extensive mutation and medium optimization . The biosynthetic steps leading to the formation of pneumocandin B0 have been elucidated , providing a framework for further design of new antifungal therapeutics .Molecular Structure Analysis
The molecular formula of Pneumocandin B0 is C50H80N8O17 . It has a distinctive cyclic lipopeptide structure assembled by a non-ribosomal peptide synthase . Six amino acids, up to five of which are non-proteinogenic, form a strictly conserved hexapeptide backbone .Chemical Reactions Analysis
The key to the successful purification method of Pneumocandin B0 was a silica gel thin layer chromatography system that can be used to model counter current chromatography .Physical And Chemical Properties Analysis
Pneumocandin B0 is a white crystalline powder . It is soluble in ethanol, methanol, DMF or DMSO, but has limited water solubility . Its density is 1.411 g.cm−3 .科学研究应用
Antifungal Therapeutics
Pneumocandins, including Pneumocandin C(0), are antifungal lipohexapeptides of the echinocandin family that noncompetitively inhibit 1,3- β -glucan synthase of the fungal cell wall . They are widely used as first-line therapy for invasive fungal infections .
Treatment for Compromised Immune Systems
Pneumocandins pose a serious threat to patients with compromised immune systems, such as those undergoing organ or bone marrow transplants, cancer, or HIV/AIDS .
Precursor for Semisynthesis of Caspofungin
Pneumocandins provide the precursor for the semisynthesis of caspofungin, which is widely used as first-line therapy for invasive fungal infections .
Framework for Designing New Antifungal Therapeutics
The biosynthetic steps leading to the formation of pneumocandin B0 and echinocandin B have been elucidated, providing a framework and attractive model for further design of new antifungal therapeutics .
Genetic Manipulation and Fermentation Optimization
Advances have been made in the enhancement of pneumocandin B0 production by random mutagenesis and fermentation optimization .
Development of Improved Pneumocandin Drug Candidates
Efforts are being made to develop improved pneumocandin drug candidates and more efficient production of pneumocandin B0 .
Abolition of Pneumocandin C(0) Production
Research has shown that the production of Pneumocandin C(0) can be abolished through gene replacement by the CRISPR/Cas9 strategy .
Contaminant in Pneumocandin B0 Production
Pneumocandin C(0) is a significant contaminant in the production of Pneumocandin B0 .
作用机制
Target of Action
Pneumocandin C(0) is a member of the echinocandin family of antifungal lipopeptides . Its primary target is the β-1,3-glucan synthase complex , an enzyme responsible for the synthesis of β-1,3-glucan, a crucial component of the fungal cell wall . By inhibiting this enzyme, pneumocandin C(0) disrupts the integrity of the fungal cell wall .
Mode of Action
Pneumocandin C(0) acts as a non-competitive inhibitor of the β-1,3-glucan synthase complex . This means it binds to a site on the enzyme other than the active site, altering the enzyme’s conformation and reducing its activity . The inhibition of β-1,3-glucan synthesis leads to a depletion of the glucan polymer in the fungal cell wall, causing osmotic instability and ultimately, fungal cell lysis .
Biochemical Pathways
The biosynthesis of pneumocandin C(0) involves several complex biochemical pathways . It is produced by the filamentous fungus Glarea lozoyensis . The biosynthetic steps leading to the formation of pneumocandin B(0) and echinocandin B have been elucidated, providing a framework for understanding the biosynthesis of pneumocandin C(0) .
Pharmacokinetics
The related compound caspofungin, a semisynthetic derivative of pneumocandin b(0), is known to have good bioavailability and is used as a first-line therapy for invasive fungal infections
Result of Action
The primary result of pneumocandin C(0)'s action is the lysis of fungal cells due to osmotic instability . This occurs as a result of the inhibition of β-1,3-glucan synthesis, which disrupts the integrity of the fungal cell wall . This makes pneumocandin C(0) a potent antifungal agent .
Action Environment
The efficacy and stability of pneumocandin C(0) can be influenced by various environmental factors. For example, the production of pneumocandin B(0), a closely related compound, has been enhanced through random mutagenesis and fermentation optimization . It is likely that similar strategies could be employed to optimize the production of pneumocandin C(0).
安全和危害
未来方向
The biosynthetic steps leading to the formation of pneumocandin B0 have been elucidated , providing a framework for further design of new antifungal therapeutics . This opens up possibilities for the development of improved pneumocandin drug candidates and more efficient production of pneumocandin B0 .
属性
IUPAC Name |
N-[(3S,6S,9S,11R,15S,20S,21R,24S,26R)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(2R)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80N8O17/c1-5-25(2)18-26(3)12-10-8-6-7-9-11-13-38(66)52-32-21-36(64)47(72)56-46(71)34-20-31(62)24-58(34)50(75)40(35(63)22-37(51)65)54-48(73)41(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)33-19-30(61)23-57(33)49(74)39(27(4)59)53-44(32)69/h14-17,25-27,30-36,39-43,47,59-64,67-68,72H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,73)(H,55,70)(H,56,71)/t25?,26?,27-,30-,31-,32?,33+,34+,35-,36+,39+,40+,41+,42-,43?,47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMHTGKXJQHTQV-YWVCOZMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2CC(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1C[C@@H]([C@H](NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)C([C@@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80N8O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1065.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pneumocandin C(0) | |
CAS RN |
144074-96-4 | |
| Record name | Pneumocandin C(0) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144074964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the supplementation of proline affect the production of Pneumocandin C(0) in Glarea lozoyensis?
A1: The research indicates that proline supplementation to the Glarea lozoyensis fermentation process leads to a dose-dependent decrease in Pneumocandin C(0) levels. [] This contrasts with the observed increase in Pneumocandin B(0) and E(0) levels under the same conditions. The study highlights the complex interplay between amino acid availability and the regulation of specific pneumocandin analogue synthesis in this fungus.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233966.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)
![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
![4-ethyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B233986.png)

![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide](/img/structure/B234002.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide](/img/structure/B234009.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)

![2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B234027.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234037.png)